![molecular formula C19H39O4PS2 B14282469 11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid CAS No. 123335-29-5](/img/structure/B14282469.png)
11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid is an organophosphorus compound that features a phosphorothioate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid typically involves the following steps:
Formation of the Phosphorothioate Group: The initial step involves the reaction of phosphorus trichloride with 2-methylpropanol to form bis(2-methylpropoxy)phosphorothioic chloride.
Thioether Formation: The bis(2-methylpropoxy)phosphorothioic chloride is then reacted with 11-mercaptoundecanoic acid under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phosphorothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The phosphorothioate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphatase activity.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and coatings.
作用機序
The mechanism of action of 11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid involves its interaction with molecular targets such as enzymes. The phosphorothioate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is particularly relevant in the inhibition of phosphatases, where the compound mimics the natural substrate and forms a stable complex with the enzyme.
類似化合物との比較
Similar Compounds
11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}decanoic acid: Similar structure but with a shorter carbon chain.
11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}dodecanoic acid: Similar structure but with a longer carbon chain.
11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}octanoic acid: Similar structure but with a significantly shorter carbon chain.
Uniqueness
11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid is unique due to its specific carbon chain length, which affects its solubility, reactivity, and interaction with biological targets. The presence of the phosphorothioate group also imparts unique chemical properties, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
123335-29-5 |
|---|---|
分子式 |
C19H39O4PS2 |
分子量 |
426.6 g/mol |
IUPAC名 |
11-[bis(2-methylpropoxy)phosphinothioylsulfanyl]undecanoic acid |
InChI |
InChI=1S/C19H39O4PS2/c1-17(2)15-22-24(25,23-16-18(3)4)26-14-12-10-8-6-5-7-9-11-13-19(20)21/h17-18H,5-16H2,1-4H3,(H,20,21) |
InChIキー |
ROHQVVNVGDOTBB-UHFFFAOYSA-N |
正規SMILES |
CC(C)COP(=S)(OCC(C)C)SCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


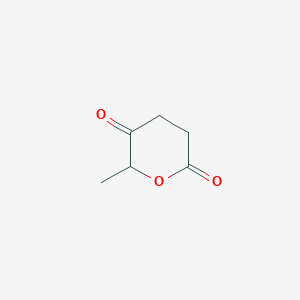
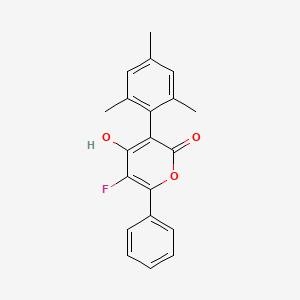
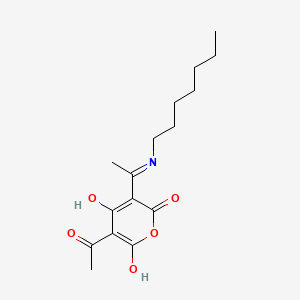
![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)
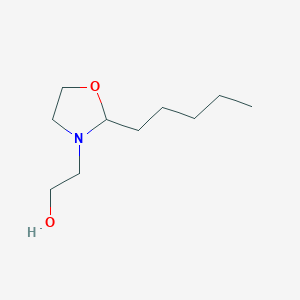
![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)
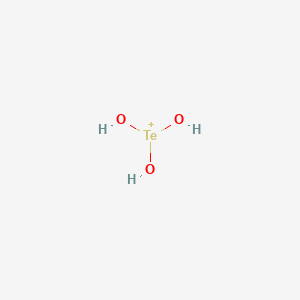
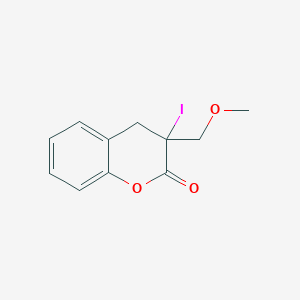
![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)
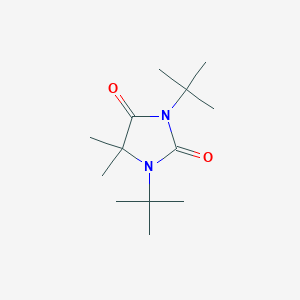
![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)
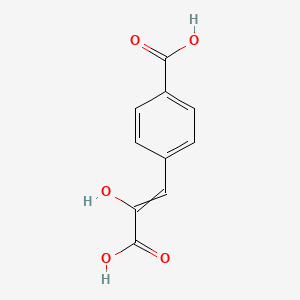
![4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14282456.png)
